molecular formula C14H9Br2ClINO2 B12459245 3,5-dibromo-N-(5-chloro-2-methoxyphenyl)-2-iodobenzamide

3,5-dibromo-N-(5-chloro-2-methoxyphenyl)-2-iodobenzamide

Cat. No.: B12459245
M. Wt: 545.39 g/mol
InChI Key: PWKPZZFLKYMBNW-UHFFFAOYSA-N
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Description

3,5-dibromo-N-(5-chloro-2-methoxyphenyl)-2-iodobenzamide is a complex organic compound characterized by the presence of bromine, chlorine, iodine, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-N-(5-chloro-2-methoxyphenyl)-2-iodobenzamide typically involves multi-step organic reactions. One common approach is the halogenation of a precursor benzamide compound, followed by the introduction of the methoxy group. The reaction conditions often require the use of strong halogenating agents and catalysts to achieve the desired substitutions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3,5-dibromo-N-(5-chloro-2-methoxyphenyl)-2-iodobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the removal of halogen atoms.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) can be used for halogen exchange.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can lead to dehalogenated products.

Scientific Research Applications

3,5-dibromo-N-(5-chloro-2-methoxyphenyl)-2-iodobenzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and halogenation studies.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-dibromo-N-(5-chloro-2-methoxyphenyl)-2-iodobenzamide involves its interaction with molecular targets such as enzymes or receptors. The presence of multiple halogen atoms can enhance its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dibromo-N-(2-methoxyphenyl)-2-iodobenzamide
  • 3,5-dibromo-N-(5-chloro-2-hydroxyphenyl)-2-iodobenzamide
  • 3,5-dibromo-N-(5-chloro-2-methylphenyl)-2-iodobenzamide

Uniqueness

3,5-dibromo-N-(5-chloro-2-methoxyphenyl)-2-iodobenzamide is unique due to the specific combination of halogen and methoxy groups, which can influence its chemical reactivity and biological activity. The presence of iodine and bromine atoms can enhance its electron density and potential interactions with molecular targets.

Properties

Molecular Formula

C14H9Br2ClINO2

Molecular Weight

545.39 g/mol

IUPAC Name

3,5-dibromo-N-(5-chloro-2-methoxyphenyl)-2-iodobenzamide

InChI

InChI=1S/C14H9Br2ClINO2/c1-21-12-3-2-8(17)6-11(12)19-14(20)9-4-7(15)5-10(16)13(9)18/h2-6H,1H3,(H,19,20)

InChI Key

PWKPZZFLKYMBNW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C(=CC(=C2)Br)Br)I

Origin of Product

United States

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